molecular formula C13H10ClNO3 B1350440 1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid CAS No. 338754-68-0

1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

Cat. No.: B1350440
CAS No.: 338754-68-0
M. Wt: 263.67 g/mol
InChI Key: BYNRGIVNDGYPAO-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Pyridine Ring Geometry : The dihydro-pyridine ring adopts a half-chair conformation, with the 2-oxo group inducing significant puckering (C2–O1 bond length: 1.221(3) Å).
  • Substituent Orientation : The 3-chlorobenzyl group is oriented at a dihedral angle of 46.08(9)° relative to the pyridine plane, stabilized by intramolecular C–H···O hydrogen bonds (2.5219(11) Å).
  • Hydrogen-Bonding Network : Intermolecular O–H···N and C–H···Cl interactions form a 3D supramolecular architecture, with graph-set notation R₄⁴(12) for the carboxylic acid dimer.

Table 1: Selected Bond Lengths and Angles

Parameter Value (Å/°) Source
C2–O1 (carbonyl) 1.221(3)
N1–C7 (pyridine) 1.349(4)
C12–Cl1 (benzyl) 1.740(2)
Dihedral angle 46.08(9)

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-10-4-1-3-9(7-10)8-15-6-2-5-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNRGIVNDGYPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377254
Record name 1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338754-68-0
Record name 1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot, Solvent-Free, Catalyst-Free Ball Milling Synthesis

A notable modern approach to synthesizing 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid derivatives involves a one-pot, three-component ball milling method . This method is environmentally friendly, avoiding solvents and catalysts, and offers high yields with short reaction times.

  • Reactants:

    • Phenacyl bromide derivatives (bearing the chlorobenzyl moiety)
    • Malonic acid
    • Appropriate amines or nitrogen sources to form the pyridine ring
  • Procedure:

    • Equimolar amounts of the reactants are placed in a tempered steel vial with steel grinding balls.
    • The vial is subjected to planetary ball milling for approximately 30 minutes.
    • The mechanical energy facilitates the formation of the pyridinecarboxylic acid ring system with the chlorobenzyl substitution.
  • Advantages:

    • No organic solvents or catalysts required, reducing waste and cost.
    • Short reaction time (minutes rather than hours).
    • High purity product obtained without further purification.
  • Characterization:

    • Melting point determination, IR spectroscopy, and NMR (¹H and ¹³C) confirm the structure and purity.
    • Elemental analysis aligns with theoretical values, confirming composition.
Parameter Details
Reaction Time 30 minutes
Temperature Ambient (room temperature)
Catalyst None
Solvent None (solvent-free)
Yield High (typically >85%)
Equipment Planetary ball mill (e.g., PULVERISETTE 7)
Characterization Tools IR, ¹H NMR, ¹³C NMR, Elemental Analysis

This method was reported by Al Imam Mohammad Ibn Saud Islamic University researchers and represents a clean, efficient synthetic route for pyridinecarboxylic acid derivatives, including this compound analogs.

Oxidation and Reduction Steps

  • The aldehyde or alcohol intermediates in the synthetic pathway can be selectively oxidized or reduced to achieve the desired keto and carboxylic acid functionalities.
  • Common oxidizing agents include potassium permanganate; reducing agents include sodium borohydride.
  • Reaction conditions are carefully controlled to avoid over-oxidation or side reactions.

Comparative Summary of Preparation Methods

Method Solvent Use Catalyst Use Reaction Time Environmental Impact Yield Purity Notes
One-pot ball milling None None ~30 min Low (green chemistry) High High Simple, scalable, eco-friendly
Multi-step classical synthesis Organic solvents (MeOH, DMF) Bases/catalysts (LiOH, Cs2CO3) Hours to days Moderate to high waste Moderate to high High Requires purification steps
Oxidation/reduction steps Solvent required Oxidizing/reducing agents Variable Moderate Variable High Sensitive to conditions

Research Findings and Notes

  • The ball milling method is gaining traction due to its sustainability and efficiency, especially for heterocyclic compounds like pyridinecarboxylic acids.
  • Traditional methods, while well-established, often involve hazardous solvents and longer reaction times, which can limit scalability and increase costs.
  • Characterization data from IR, NMR, and elemental analysis consistently confirm the successful synthesis of the target compound with high purity.
  • The choice of method depends on available equipment, desired scale, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Pharmacological Applications

1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • Antioxidant Properties: Studies have highlighted the antioxidant potential of similar pyridine derivatives, suggesting that this compound may also possess significant radical scavenging activity .

Agrochemical Applications

The biological activity of this compound extends to agricultural applications:

  • Insecticidal Properties: While direct testing on this specific compound is limited, related compounds have demonstrated effective larvicidal action against Aedes aegypti at concentrations below 100 µM, indicating potential for pest control applications.
Activity TypeTarget Organism/FunctionObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntioxidantDPPH Radical ScavengingSignificant scavenging effect
InsecticidalAedes aegyptiEffective larvicidal action

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated moderate antibacterial activity against Staphylococcus aureus, supporting its potential use as an antibacterial agent.

Case Study 2: Insecticidal Screening

In a screening for insecticidal activity, related compounds demonstrated significant efficacy against mosquito larvae. Although specific data on this compound was not available, the structural similarities suggest comparable effectiveness in pest management strategies.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid involves its interaction with specific molecular targets and pathways. The chlorobenzyl group may enhance the compound’s ability to bind to certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Properties of Substituted Benzyl Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Solubility Key Differences vs. Target Compound References
1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid (Target) 3-Cl (benzyl) C₁₃H₁₀ClNO₃ 263.68 Not explicitly reported Baseline structure
1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid 2,4-Cl₂ (benzyl) C₁₃H₉Cl₂NO₃ 298.12 Slight in chloroform, methanol Increased lipophilicity and steric bulk
1-(3,4-Difluorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid 3,4-F₂ (benzyl) C₁₃H₉F₂NO₃ 265.21 (calculated) Not reported Enhanced electronic effects due to fluorine
1-(2-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid 2-Cl (benzyl) C₁₃H₁₀ClNO₃ 263.68 Not reported Ortho-substitution may hinder binding

Key Findings:

  • Halogenation Effects : Dichlorobenzyl derivatives (e.g., 2,4-dichloro) exhibit higher molecular weights (~298 g/mol) and increased hydrophobicity compared to the target compound (263.68 g/mol). This may enhance membrane permeability but reduce aqueous solubility .
  • Positional Isomerism : The 2-chlorobenzyl isomer (CAS 66158-19-8) demonstrates how ortho-substitution can create steric hindrance, possibly reducing interaction with flat binding pockets compared to the meta-substituted target compound .

Pyridine-Ring Modified Analogs

Table 2: Pyridine-Ring Halogenated Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound References
5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid 5-Cl (pyridine), 3,4-Cl₂ (benzyl) C₁₃H₈Cl₃NO₃ 332.57 Additional Cl on pyridine increases weight and reactivity
5-Chloro-1-(4-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid 5-Cl (pyridine), 4-Cl (benzyl) C₁₃H₉Cl₂NO₃ 298.12 Dual Cl substitution may enhance bioactivity

Key Findings:

  • Synergistic Effects : Compounds like 5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS sc-318413) combine pyridine and benzyl halogenation, which could improve target selectivity in therapeutic applications .

Non-Benzyl Analogs

Table 3: Structural Variants with Alternative Substituents

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound References
1-Cyclobutyl-2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Cyclobutyl (non-aromatic) C₁₀H₁₁NO₃ 193.20 Reduced aromaticity, lower molecular weight
1-[3-(1H-Imidazol-1-yl)propyl]-2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Imidazole-propyl chain C₁₂H₁₃N₃O₃ 247.25 Introduction of basic imidazole group

Key Findings:

  • Cyclobutyl Substituent : Replacement of the benzyl group with a cyclobutyl ring (CAS 1439900-09-0) reduces aromatic interactions but increases conformational flexibility, which may affect binding kinetics .

Biological Activity

1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid, also known as 5-Chloro-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, is a compound with significant biological activity. It has garnered attention in pharmacological studies due to its potential therapeutic effects against various diseases. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy against pathogens, and safety profiles.

  • Molecular Formula : C13H10ClNO3
  • Molecular Weight : 263.68 g/mol
  • CAS Number : 66158-19-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial properties and potential as an enzyme inhibitor.

Antimicrobial Activity

Research indicates that this compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43
Enterococcus faecalis8.33 - 23.15

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to neurodegenerative diseases and metabolic disorders:

  • Monoamine Oxidase-B (MAO-B) : Inhibitory studies revealed that the compound acts as a selective and competitive inhibitor of MAO-B with an IC50 value of approximately 0.51μM0.51\,\mu M .
  • Acetylcholinesterase (AChE) : It has shown potential as an AChE inhibitor, which is crucial for therapeutic strategies against Alzheimer's disease.

Safety and Toxicity

In vitro toxicity assessments using Vero cell lines indicate that the compound is non-toxic at concentrations up to 100μg/mL100\,\mu g/mL. At higher concentrations (300–500 µg/mL), morphological changes typical of cytotoxicity were observed, including cellular shrinkage and reduced density .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Neuroprotective Effects : A study demonstrated that treatment with the compound resulted in reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
  • Antibiofilm Activity : The compound has shown promising results in inhibiting biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, and how are intermediates characterized?

  • Answer : A common synthesis involves condensation of 3-chlorobenzylamine with a pyridinecarboxylic acid precursor, followed by cyclization under acidic conditions. Key intermediates, such as (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid, are characterized via 1H^1 \text{H} NMR (e.g., δ 8.42–8.36 ppm for pyridine protons) and 13C^{13} \text{C} NMR (e.g., δ 164.72 ppm for the carboxylic acid group) . Reaction optimization often employs DMF or toluene as solvents, with catalysts like palladium or copper .

Q. How is the purity and structural integrity of the compound validated in academic research?

  • Answer : Purity is confirmed via HPLC (≥95% purity threshold), while structural validation uses 1H^1 \text{H}/13C^{13} \text{C} NMR, IR spectroscopy (e.g., C=O stretch at ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS). For example, the parent ion [M+H]+^+ at m/z 292.05 aligns with theoretical values .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Answer : The compound is sensitive to light and moisture. Long-term storage recommendations include desiccated environments at 2–8°C. Stability assays (e.g., accelerated degradation studies under heat/humidity) show <5% decomposition over 6 months when stored properly .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

  • Answer : Yield optimization involves:

  • Catalyst screening : Transition metals (e.g., Pd/C) improve cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (DMF) enhance intermediate solubility .
  • Temperature control : Stepwise heating (60°C → 110°C) reduces side reactions .
    Reported yields range from 67% (standard conditions) to >80% with optimized protocols .

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

  • Answer : Contradictory NMR/IR results may arise from residual solvents, tautomerism, or stereochemical impurities. Mitigation strategies include:

  • Repetitive recrystallization (e.g., using ethanol/water mixtures).
  • X-ray crystallography to resolve ambiguous stereochemistry .
  • Comparative analysis with literature data (e.g., δ 5.31 ppm for benzyl -CH2_2) .

Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?

  • Answer : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) predict binding affinities to target proteins (e.g., antimicrobial enzymes). Parameters include:

  • Ligand-protein interaction energy (ΔG < -7 kcal/mol suggests strong binding).
  • Solvent-accessible surface area (SASA) to assess hydrophobicity .

Data Contradiction and Validation

Q. How can researchers resolve conflicting reports on the biological activity of this compound?

  • Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC50_{50} variations) require:

  • Standardized assays : Use CLSI guidelines for MIC testing.
  • Control compounds : Compare with known inhibitors (e.g., ciprofloxacin for antibacterial studies) .
  • Dose-response curves : Validate activity across ≥3 independent replicates .

Methodological Tables

Parameter Typical Value Reference
Melting Point (°C)128–130
1H^1 \text{H} NMR (DMSO-d6)δ 8.42 (H-4,6-py), δ 5.31 (-CH2)
HPLC Purity≥95%
Solubility (Water)2.1 mg/mL (25°C)

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